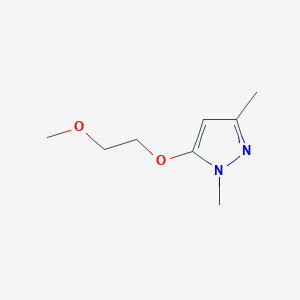
1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride (CM-6-O-DPCA-HCl) is an organometallic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular formula of C8H9ClN2O4 and a molar mass of 226.63 g/mol. CM-6-O-DPCA-HCl is a versatile compound that has been used in a variety of fields, including biochemistry, organic chemistry, and drug discovery.
Aplicaciones Científicas De Investigación
CM-6-O-DPCA-HCl has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic molecules. It has also been used as a reagent for the synthesis of various metal complexes, as well as for the synthesis of metal-organic frameworks (MOFs). Additionally, CM-6-O-DPCA-HCl has been used as a catalyst in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of CM-6-O-DPCA-HCl is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various organic compounds. Additionally, it is believed that the compound can act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the synthesis of various metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CM-6-O-DPCA-HCl have not been extensively studied. However, it is believed that the compound may have some effects on the central nervous system, as it has been shown to bind to certain receptors in the brain. Additionally, the compound has been shown to have some anti-inflammatory properties, as well as some antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CM-6-O-DPCA-HCl in laboratory experiments is its versatility. The compound has a wide range of applications and can be used as a reagent, catalyst, or intermediate in the synthesis of various compounds. Additionally, the compound is relatively easy to synthesize and is relatively inexpensive.
The main limitation of using CM-6-O-DPCA-HCl in laboratory experiments is its toxicity. The compound is known to be toxic and should be handled with care. Additionally, the compound is not very stable and can decompose over time, which can lead to decreased yields in laboratory experiments.
Direcciones Futuras
The future of CM-6-O-DPCA-HCl is promising. The compound has a wide range of applications and is relatively easy to synthesize, making it an attractive option for scientists. Additionally, the compound has a number of potential therapeutic applications, such as anti-inflammatory and antioxidant effects. Additionally, the compound could be used as a catalyst in the synthesis of various organic compounds. Finally, the compound could be used in the development of new metal-organic frameworks (MOFs).
Métodos De Síntesis
CM-6-O-DPCA-HCl can be synthesized using a variety of methods, including the reaction of 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CM-6-O-DPCA) with hydrochloric acid. The reaction is typically carried out in aqueous solution at a temperature of 60-80°C, and the resulting product is a white, crystalline solid. The yield of the reaction is typically between 95-98%.
Propiedades
IUPAC Name |
1-(carboxymethyl)-6-oxopyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5.ClH/c10-5-2-1-4(7(13)14)8-9(5)3-6(11)12;/h1-2H,3H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYFEIHJBPCRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(=O)O)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)


![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)






![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)

